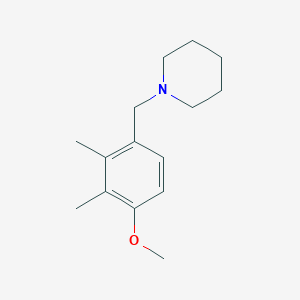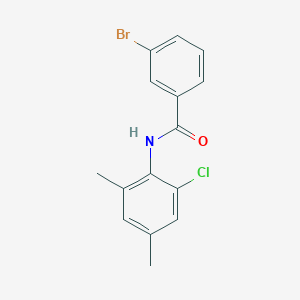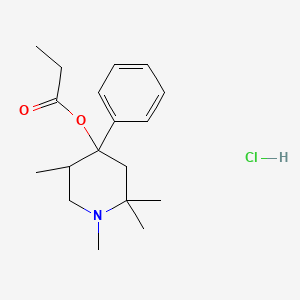
1-(4-methoxy-2,3-dimethylbenzyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)piperidine analogues often involves multi-step reactions, starting from readily available precursors. For example, the synthesis of sila-analogues of high-affinity, selective σ ligands, including those with 4-methoxybenzyl components, outlines a three-step synthesis process beginning with dichlorodivinylsilane, leading to compounds with significant pharmacological properties (Tacke et al., 2003).
Molecular Structure Analysis
Structural analysis of these compounds is critical for understanding their chemical behavior and interaction with biological targets. Studies employing crystal structure analysis, NMR, and computational studies provide insights into the solid-state and solution structures of related compounds. For instance, the molecular structure of (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate stabilized by hydrogen bonding and C-H…π interactions was detailed, showcasing the significance of structural determinations in understanding molecular interactions (Khan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of 1-(4-methoxy-2,3-dimethylbenzyl)piperidine derivatives involves various interactions, including N-alkylation and cyclization reactions, which are pivotal for synthesizing compounds with desired biological activities. The reaction of N-(4-methoxybenzylidene)-N,N-dialkyliminium salts with aliphatic amines, for example, results in a variety of products depending on the reacting amine, illustrating the versatile chemical reactivity of these compounds (Blokhin et al., 1990).
Propiedades
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-12-13(2)15(17-3)8-7-14(12)11-16-9-5-4-6-10-16/h7-8H,4-6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOAPEMPIFFHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5650661.png)
![N-{(3R*,4S*)-4-isopropyl-1-[6-(1-piperidinylcarbonyl)-2-pyrazinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5650669.png)
![3-{[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]carbonyl}-1-methylquinoxalin-2(1H)-one](/img/structure/B5650679.png)

![4-[4-ethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(3-thienylcarbonyl)piperidine](/img/structure/B5650686.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5650692.png)
![N-cyclopropyl-5-[1-(3-methylbutyl)-1H-pyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B5650696.png)
![2-(4-{4-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-fluoropyridine](/img/structure/B5650698.png)

![8-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5650726.png)
![1-(cyclopropylcarbonyl)-N-{[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5650727.png)
![5-{[1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5650754.png)
![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)
